Doxefazepam

説明

This compound is a small molecule drug with a maximum clinical trial phase of II.

This compound (marketed under brand name Doxans) is a benzodiazepine derivative drug developed by Schiapparelli in the 1970s. It possesses anxiolytic, anticonvulsant, sedative and skeletal muscle relaxant properties. It is used therapeutically as a hypnotic. According to Babbini and colleagues in 1975, this derivative of flurazepam was between 2 and 4 times more potent than the latter while at the same time being half as toxic in laboratory animals.

structure

Structure

3D Structure

特性

CAS番号 |

40762-15-0 |

|---|---|

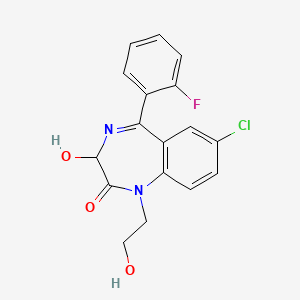

分子式 |

C17H14ClFN2O3 |

分子量 |

348.8 g/mol |

IUPAC名 |

7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C17H14ClFN2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2 |

InChIキー |

VOJLELRQLPENHL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F |

他のCAS番号 |

40762-15-0 |

同義語 |

1-(2-hydroxyethyl)-3-hydroxy-7-chloro-1,3-dihydro-5-(o-fluorophenyl)-2H-1,4-benzodiazepin-2-one doxefazepam SAS 643 |

製品の起源 |

United States |

Foundational & Exploratory

Doxefazepam's Mechanism of Action on GABA-A Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxefazepam, a benzodiazepine derivative, exerts its therapeutic effects as a hypnotic and anxiolytic by modulating the activity of γ-aminobutyric acid type A (GABA-A) receptors.[1] As a positive allosteric modulator, this compound enhances the effect of the principal inhibitory neurotransmitter, GABA, thereby dampening neuronal excitability. This guide delves into the nuanced mechanism of this compound's action with a particular focus on its interaction with various GABA-A receptor subtypes. While specific quantitative binding and efficacy data for this compound across different GABA-A receptor isoforms are not extensively available in public literature, this document will utilize data from its parent compound, flurazepam, and the archetypal benzodiazepine, diazepam, as illustrative proxies. This approach allows for a comprehensive examination of the experimental methodologies and data analysis crucial for characterizing the subtype selectivity and functional impact of benzodiazepines.

Introduction: The GABA-A Receptor Landscape

GABA-A receptors are pentameric ligand-gated ion channels, primarily permeable to chloride ions, and are the primary mediators of fast inhibitory neurotransmission in the central nervous system. The receptor's vast functional diversity arises from the assembly of five subunits from a pool of 19 known subunit isoforms (α1–6, β1–3, γ1–3, δ, ε, θ, π, and ρ1–3). The most common synaptic GABA-A receptors are composed of two α, two β, and one γ subunit.

The benzodiazepine binding site is located at the interface between the α and γ subunits. The specific α subunit isoform (α1, α2, α3, or α5) present in the receptor complex is a major determinant of the pharmacological effects of benzodiazepines. It is generally accepted that:

-

α1-containing receptors are primarily associated with sedative and hypnotic effects.

-

α2- and α3-containing receptors are linked to anxiolytic and muscle relaxant properties.

-

α5-containing receptors are implicated in cognitive and memory processes.

This compound, as a derivative of flurazepam, is reported to be 2 to 4 times more potent than its parent compound, suggesting a high affinity for the benzodiazepine binding site on GABA-A receptors.[1]

Allosteric Modulation of GABA-A Receptors by this compound

This compound, like other benzodiazepines, does not directly activate the GABA-A receptor. Instead, it binds to an allosteric site distinct from the GABA binding sites. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding sites. The enhanced binding of GABA leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions and hyperpolarization of the neuronal membrane. This potentiation of GABAergic inhibition is the fundamental mechanism underlying the central nervous system depressant effects of this compound.

Figure 1. Allosteric modulation of the GABA-A receptor by this compound.

Quantitative Analysis of Benzodiazepine-GABA-A Receptor Interactions

To understand the subtype selectivity of a benzodiazepine like this compound, two key pharmacological parameters are determined: binding affinity (Ki) and functional efficacy (EC50 and Imax). Due to the lack of specific published data for this compound, the following tables present representative data for Diazepam and Flurazepam to illustrate the expected quantitative differences across major GABA-A receptor subtypes.

Data Presentation

Table 1: Representative Binding Affinities (Ki, nM) of Diazepam and Flurazepam for Human GABA-A Receptor Subtypes

| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |

| Diazepam | 1.7 | 1.2 | 2.5 | 2.1 |

| Flurazepam | 1.9 | 1.5 | 3.0 | 2.8 |

Note: These are representative values collated from various sources and are intended for illustrative purposes. Actual values may vary depending on the experimental conditions.

Table 2: Representative Functional Efficacy (EC50, nM and % Potentiation of GABA response) of Diazepam and Flurazepam at Human GABA-A Receptor Subtypes

| Compound | Subtype | EC50 (nM) | Max Potentiation (%) |

| Diazepam | α1β2γ2 | 25 | 150 |

| α2β2γ2 | 20 | 180 | |

| α3β2γ2 | 35 | 160 | |

| α5β2γ2 | 30 | 120 | |

| Flurazepam | α1β2γ2 | 30 | 160 |

| α2β2γ2 | 25 | 200 | |

| α3β2γ2 | 40 | 180 | |

| α5β2γ2 | 35 | 140 |

Note: These are representative values collated from various sources and are intended for illustrative purposes. Max Potentiation is the maximal enhancement of the current induced by a sub-maximal concentration of GABA (e.g., EC20).

Experimental Protocols

The characterization of a benzodiazepine's interaction with GABA-A receptor subtypes involves two primary experimental approaches: radioligand binding assays to determine affinity and electrophysiological recordings to assess functional efficacy.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for specific GABA-A receptor subtypes.

Figure 2. Experimental workflow for a radioligand binding assay.

Detailed Methodology:

-

Receptor Source Preparation:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired α, β, and γ subunits of the human GABA-A receptor.

-

Membrane Preparation: After 48-72 hours of expression, cells are harvested, and crude cell membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

-

Competitive Binding Assay:

-

A fixed concentration of a radiolabeled benzodiazepine with high affinity for the receptor (e.g., [3H]Flunitrazepam) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam).

-

The reaction is incubated to equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes for Determining Functional Efficacy (EC50, Imax)

This protocol describes the use of TEVC on Xenopus laevis oocytes expressing specific GABA-A receptor subtypes to measure the potentiation of GABA-induced currents by a test compound.

Figure 3. Experimental workflow for two-electrode voltage clamp electrophysiology.

Detailed Methodology:

-

Oocyte Preparation and Receptor Expression:

-

Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

A mixture of cRNAs encoding the desired α, β, and γ subunits is injected into the oocytes.

-

The injected oocytes are incubated for 2-5 days to allow for the expression and assembly of functional GABA-A receptors on the cell surface.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber continuously perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes, one for voltage recording and one for current injection, and the membrane potential is clamped at a holding potential (typically -50 to -80 mV).

-

-

Assessment of GABA-A Current Modulation:

-

A baseline current is established by applying a concentration of GABA that elicits a submaximal response (e.g., EC10-EC20).

-

The test compound (this compound) is then co-applied with the same concentration of GABA at various concentrations.

-

The potentiation of the GABA-induced current by the test compound is recorded.

-

-

Data Analysis:

-

The potentiation at each concentration of the test compound is calculated as a percentage increase over the baseline GABA current.

-

A concentration-response curve is generated by plotting the percentage potentiation against the logarithm of the test compound's concentration.

-

The EC50 (the concentration of the compound that produces 50% of the maximal potentiation) and the Imax (the maximal potentiation) are determined by fitting the data to a sigmoidal dose-response equation.

-

Signaling Pathways and Logical Relationships

The interaction of this compound with the GABA-A receptor initiates a cascade of events that ultimately leads to its pharmacological effects. The logical relationship between binding, modulation, and physiological outcome can be visualized as a clear pathway.

Figure 4. Signaling pathway of this compound's action.

Conclusion

This compound, as a potent benzodiazepine, modulates GABA-A receptor function through positive allosteric mechanisms. A thorough understanding of its interaction with specific GABA-A receptor subtypes is critical for elucidating the molecular basis of its therapeutic effects and potential side effects. While direct quantitative data for this compound remains to be fully characterized in the public domain, the established methodologies of radioligand binding assays and electrophysiology, as detailed in this guide, provide a robust framework for such investigations. The use of representative data from structurally and functionally similar compounds like diazepam and flurazepam offers valuable insights into the expected pharmacological profile of this compound. Future research focusing on generating subtype-specific binding and efficacy data for this compound will be instrumental in refining our understanding of its clinical profile and in the development of more selective and safer GABAergic modulators.

References

Physicochemical properties of Doxefazepam for research purposes

An In-depth Technical Guide on the Physicochemical Properties of Doxefazepam

For research, scientific, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is fundamental. This guide provides a detailed overview of this compound, a benzodiazepine derivative, focusing on its core chemical and physical characteristics. The information is presented to facilitate research and development applications, with a strong emphasis on experimental methodology.

Core Physicochemical Properties of this compound

This compound, a member of the 1,4-benzodiazepine class, possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.[1][2] It was developed in the 1970s and has been used therapeutically as a hypnotic.[1] The following tables summarize its key physicochemical data for easy reference and comparison.

Table 1: General Physicochemical Identifiers for this compound

| Property | Value | Source |

| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one | [1] |

| CAS Registry Number | 40762-15-0 | [3] |

| Chemical Formula | C₁₇H₁₄ClFN₂O₃ | |

| Molecular Weight | 348.76 g/mol | |

| Synonyms | Doxans, SAS-643, N-1-Hydroxyethyl-3-hydroxyflurazepam |

Table 2: Physical and Solubility Data for this compound

| Property | Value | Source |

| Physical Description | Crystals | |

| Melting Point | 138–140 °C | |

| Solubility | - Practically insoluble in water- Soluble in acetone and chloroform- Moderately soluble in ethanol- Slightly soluble in diethyl ether |

Table 3: Partition and Dissociation Constants for this compound

| Property | Value |

| pKa (Dissociation Constant) | Data not publicly available. Refer to Experimental Protocols section for determination methods. |

| logP (Partition Coefficient) | Data not publicly available. Refer to Experimental Protocols section for determination methods. |

Spectral Analysis

Spectroscopic data for this compound, including infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry (MS), have been previously determined. However, the specific spectral data, such as peak frequencies and shifts, are not detailed in publicly accessible literature.

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and thus inhibiting neuronal firing. This compound enhances the effect of GABA by increasing the frequency of the chloride channel opening, which results in the observed sedative, anxiolytic, and anticonvulsant effects.

References

Synthesis and Purification of Doxefazepam for Laboratory Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Doxefazepam, a benzodiazepine derivative with hypnotic properties. The information is intended for laboratory use by qualified researchers and scientists. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Chemical Properties and Structure

| Property | Value |

| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-1-(2-hydroxyethyl)-2H-1,4-benzodiazepin-2-one[1] |

| Synonyms | N-1-Hydroxyethyl-3-hydroxyflurazepam, Doxans, SAS 643[1] |

| CAS Number | 40762-15-0[1] |

| Molecular Formula | C₁₇H₁₄ClFN₂O₃[1] |

| Molecular Weight | 348.76 g/mol [1] |

| Melting Point | 138-140 °C |

| Appearance | Crystals |

| Solubility | Practically insoluble in water; soluble in acetone and chloroform; moderately soluble in ethanol; slightly soluble in diethyl ether. |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, followed by the formation of the N-oxide, alkylation, and subsequent reactions to yield the final product.

Synthesis of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

A common method for the synthesis of the benzodiazepine core involves the reaction of a 2-amino-5-chlorobenzophenone derivative with an amino acid ester hydrochloride. A detailed experimental protocol for a similar compound, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, is described in US Patent 3,996,209, which can be adapted for the synthesis of the fluorinated analogue. The synthesis involves the reaction of 2-amino-5-chloro-2'-fluorobenzophenone with glycine ethyl ester hydrochloride in a suitable solvent like pyridine.

Experimental Protocol (Adapted from US Patent 3,996,209):

-

A mixture of 2-amino-5-chloro-2'-fluorobenzophenone (1 mole) and glycine ethyl ester hydrochloride (1.2 moles) in pyridine (5-10 volumes) is heated to reflux for 4-6 hours.

-

The reaction mixture is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the mixture is cooled to room temperature and the pyridine is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed successively with 1N hydrochloric acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be purified by recrystallization from a suitable solvent system like ethanol/water.

| Reactant | Molar Mass ( g/mol ) | Moles | Mass (g) |

| 2-amino-5-chloro-2'-fluorobenzophenone | 249.67 | 1 | 249.67 |

| Glycine ethyl ester hydrochloride | 139.58 | 1.2 | 167.50 |

| Pyridine | 79.10 | - | - |

| Product | Theoretical Yield (g) |

| 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 288.71 |

Synthesis of this compound

The synthesis of this compound from 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves a three-step process as described by Tamagnone et al. (1974).

Step 1: Oxidation to the N-oxide

The starting benzodiazepine is first oxidized to the corresponding 4-oxide.

Experimental Protocol:

-

To a solution of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (1 mole) in a suitable solvent such as acetic acid, an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) (1.1 moles) is added portion-wise at room temperature.

-

The reaction mixture is stirred for 12-24 hours, and the progress is monitored by TLC.

-

After completion, the reaction mixture is poured into a cold solution of sodium bicarbonate to neutralize the excess acid.

-

The product is extracted with dichloromethane, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 7-chloro-l,3-dihydro-5-(2-fluoro-phenyl)-2H-1,4-benzodiazepin-2-one-4-oxide.

Step 2: Alkylation and Acylation

The N-oxide is then alkylated with 2-bromoethyl acetate in the presence of a strong base, followed by treatment with acetic anhydride.

Experimental Protocol:

-

To a solution of 7-chloro-l,3-dihydro-5-(2-fluoro-phenyl)-2H-1,4-benzodiazepin-2-one-4-oxide (1 mole) in anhydrous dimethylformamide (DMF), sodium hydride (1.1 moles, 60% dispersion in mineral oil) is added portion-wise at 0 °C.

-

The mixture is stirred for 30 minutes, after which 2-bromoethyl acetate (1.2 moles) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried, and concentrated.

-

The crude product is then treated with acetic anhydride to form a diester.

Step 3: Ammonolysis to this compound

The final step is the ammonolysis of the diester to yield crude this compound.

Experimental Protocol:

-

The diester intermediate is dissolved in methanolic ammonia.

-

The solution is stirred at room temperature for 6-12 hours.

-

The solvent is evaporated under reduced pressure to give crude this compound.

Purification of this compound

Crude this compound is purified by crystallization from a mixture of dichloromethane and light petroleum.

Experimental Protocol:

-

The crude this compound is dissolved in a minimum amount of hot dichloromethane.

-

Light petroleum is added dropwise to the hot solution until a slight turbidity persists.

-

The solution is allowed to cool slowly to room temperature and then placed in an ice bath to complete crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold light petroleum, and dried in a vacuum oven.

| Step | Product | Expected Yield | Purity |

| Synthesis of Starting Material | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | ~70-80% | >95% after recrystallization |

| Oxidation | 7-chloro-l,3-dihydro-5-(2-fluoro-phenyl)-2H-1,4-benzodiazepin-2-one-4-oxide | ~80-90% | >95% |

| Alkylation/Acylation & Ammonolysis | Crude this compound | ~60-70% | - |

| Purification | Pure this compound | >90% recovery | >99% (by HPLC) |

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other benzodiazepines, exerts its hypnotic and anxiolytic effects by modulating the activity of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain.

Caption: this compound enhances GABAergic inhibition.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis.

References

In-Vitro Metabolic Pathways of Doxefazepam in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Doxefazepam is a member of the benzodiazepine class of drugs, which are widely prescribed for their anxiolytic, sedative, and hypnotic properties. The liver is the primary site of metabolism for most benzodiazepines, with cytochrome P450 (CYP) enzymes playing a central role in their biotransformation.[1][2] In-vitro studies using human liver microsomes (HLMs) are a cornerstone of drug development, providing valuable insights into metabolic stability, metabolite identification, and the enzymes responsible for metabolism.[3][4]

The primary metabolic routes for many benzodiazepines involve N-dealkylation and oxidation.[5] For this compound, two primary oxidative metabolites have been identified in human urine: an N1-dealkylated derivative and a derivative where the N1-substituent is oxidized to a carboxylic acid (-CH2COOH). This guide will focus on the experimental approaches to characterize these metabolic pathways in a human liver microsomal model.

Putative Metabolic Pathways of this compound

Based on the identified metabolites and the known metabolism of similar benzodiazepines, the primary in-vitro metabolic pathways of this compound in human liver microsomes are proposed to be N-dealkylation and oxidation of the N1-substituent.

Caption: Putative metabolic pathways of this compound in human liver microsomes.

Experimental Protocols

A robust in-vitro metabolism study requires meticulous experimental design and execution. The following protocols are adapted from established methods for studying benzodiazepine metabolism in HLMs.

Materials and Reagents

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar benzodiazepine not present in the sample)

-

Control compounds (e.g., a high-clearance and a low-clearance compound)

Incubation Procedure

-

Preparation: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and this compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to equilibrate with the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.

Caption: General experimental workflow for in-vitro metabolism studies.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying this compound and its metabolites due to its high sensitivity and selectivity.

-

Chromatographic Separation: A C18 reverse-phase column is typically used for the separation of benzodiazepines and their metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is commonly employed.

-

Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is generally used. The detection is performed in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity for quantitative analysis. The MRM transitions for this compound and its putative metabolites would need to be optimized.

Data Presentation

Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results. The following tables serve as templates for organizing the data from in-vitro metabolism studies of this compound.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

| HLM Concentration (mg/mL) | |

| This compound Concentration (µM) | |

| Half-life (t½, min) | |

| Intrinsic Clearance (CLint, µL/min/mg) |

This table summarizes the metabolic stability of this compound, providing key parameters for predicting its hepatic clearance.

Table 2: Kinetic Parameters for the Formation of this compound Metabolites

| Metabolite | Km (µM) | Vmax (pmol/min/mg) | CLint (Vmax/Km) (µL/min/mg) |

| N1-Dealkylated Metabolite | |||

| Oxidized Metabolite (-CH2COOH) |

This table presents the Michaelis-Menten kinetic parameters for the formation of the major metabolites of this compound, which are crucial for understanding the efficiency of the metabolic pathways.

Conclusion

The in-vitro metabolism of this compound in human liver microsomes is a critical area of study for its clinical development and safe use. Although specific quantitative data for this compound are not extensively documented, the established methodologies for studying benzodiazepine metabolism provide a clear roadmap for future research. The protocols and data presentation templates outlined in this guide offer a standardized approach to investigating the N-dealkylation and oxidation pathways of this compound. Such studies will enable a better understanding of its pharmacokinetic properties and potential for drug interactions, ultimately contributing to its safer and more effective therapeutic use. Further research is warranted to generate specific kinetic data for this compound and to definitively identify the CYP450 isoforms involved in its metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Pharmacokinetic Profile of Doxefazepam in Animal Models

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available pharmacokinetic data for Doxefazepam in animal models is limited in the public domain. This guide summarizes the currently accessible information and highlights areas where further research may be required.

Introduction

This compound is a benzodiazepine derivative that has been studied for its hypnotic properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical animal models is crucial for predicting its behavior in humans and for the development of safe and effective drug products. This technical guide consolidates the available data on the pharmacokinetics of this compound in animal models and outlines the experimental methodologies reported in the literature.

Pharmacokinetic Parameters

The quantitative data on the pharmacokinetics of this compound in animal models is sparse. The following tables summarize the key parameters that have been reported.

Table 1: Elimination Half-Life of this compound in Rodents Following Intravenous Administration

| Animal Model | Dose (Intravenous) | Elimination Half-Life (t½) | Reference |

| Rat | 5 mg/kg | 0.29 hours | [1] |

| Mouse | 5 mg/kg | 1.32 hours | [1] |

Table 2: Tissue Distribution of this compound in Rats Following Oral Administration

| Animal Model | Dose (Oral) | Tissue Concentration | Reference |

| Rat | 5 mg/kg | Brain levels were approximately double the plasma concentrations. | [1] |

| Rat | 5 mg/kg | Accumulates in adipose tissue. | [1] |

Summary of ADME Profile

Absorption

Following oral administration in rats, this compound is reported to be rapidly absorbed.[1]

Distribution

After oral administration to rats, this compound exhibits distribution into the brain, with concentrations approximately twice as high as in the plasma. It also accumulates in adipose tissue, suggesting a lipophilic nature.

Metabolism

Excretion

In humans, this compound is primarily eliminated in the urine, mainly as a conjugate. The route and rate of excretion in animal models have not been well-documented in the available literature.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not extensively described in the available literature. However, based on the reported data, the following general methodologies can be inferred.

Animal Models

-

Species: Sprague-Dawley rats and Swiss mice have been used in toxicological and carcinogenicity studies. It is likely that similar strains were used for the pharmacokinetic assessments.

-

Health Status: Healthy, adult animals are typically used for pharmacokinetic studies.

Dosing and Administration

-

Formulation: The drug was likely administered as a solution or suspension.

-

Routes of Administration:

-

Oral (p.o.): A dose of 5 mg/kg was administered to rats to assess absorption and distribution.

-

Intravenous (i.v.): A dose of 5 mg/kg was administered to rats and mice to determine the elimination half-life.

-

Sample Collection and Analysis

-

Sample Matrices: Blood (plasma) and brain tissue were collected for analysis.

-

Analytical Method: While not explicitly detailed for the pharmacokinetic studies, analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are commonly used for the quantification of benzodiazepines in biological samples.

Visualizations

Hypothetical Metabolic Pathway of this compound

The following diagram illustrates the potential metabolic pathway of this compound, extrapolated from human metabolism data. This pathway involves N-dealkylation and oxidation.

Caption: Hypothetical metabolic pathway of this compound.

General Workflow for a Pharmacokinetic Study in Animal Models

This diagram outlines a typical experimental workflow for conducting a pharmacokinetic study in an animal model.

Caption: General experimental workflow for a pharmacokinetic study.

Conclusion and Future Directions

The currently available data provides a preliminary overview of the pharmacokinetic profile of this compound in animal models, suggesting rapid absorption and distribution to the brain and adipose tissue. However, there is a significant lack of comprehensive pharmacokinetic studies that include detailed parameters such as Cmax, Tmax, AUC, bioavailability, and clearance in various animal species. For a more complete understanding of this compound's behavior and to support further drug development, future research should focus on:

-

Conducting detailed single- and multiple-dose pharmacokinetic studies in relevant animal species (e.g., rats, mice, dogs).

-

Characterizing the metabolic profile of this compound in these species to identify and quantify metabolites.

-

Investigating the protein binding and tissue distribution of this compound more extensively.

-

Determining the routes and rates of excretion of the parent drug and its metabolites.

Such studies would provide invaluable data for interspecies scaling and the prediction of human pharmacokinetics, ultimately contributing to the safer and more effective therapeutic use of this compound.

References

Neuropharmacological effects of Doxefazepam at the molecular level

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxefazepam, a benzodiazepine derivative, exerts its primary neuropharmacological effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide delineates the molecular mechanisms of this compound, focusing on its interaction with the GABA-A receptor complex and the subsequent downstream signaling events. While specific quantitative binding and potency data for this compound are not extensively available in publicly accessible literature, this document provides a comprehensive overview of its qualitative effects and details the established experimental protocols used to characterize benzodiazepines. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

This compound is a benzodiazepine that was historically used for its hypnotic, anxiolytic, anticonvulsant, and muscle-relaxant properties.[1][2] Like other benzodiazepines, its therapeutic effects are mediated by its interaction with the central nervous system. At the molecular level, this compound targets the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][3] This guide explores the molecular pharmacology of this compound, including its mechanism of action, the downstream consequences of receptor modulation, and the experimental methodologies employed to investigate these effects.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The principal molecular target of this compound is the GABA-A receptor, a ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore.[4] The binding of the endogenous neurotransmitter GABA to its recognition sites on the receptor triggers a conformational change, opening the channel and allowing the influx of Cl⁻ ions. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.

This compound, as a positive allosteric modulator, does not bind to the same site as GABA. Instead, it binds to a distinct site on the GABA-A receptor, known as the benzodiazepine binding site, located at the interface of the α and γ subunits. The binding of this compound induces a conformational change in the receptor that increases the affinity of GABA for its binding site. This potentiation of GABA's effect leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions and a more pronounced inhibitory signal.

Signaling Pathway of this compound's Action

Caption: this compound's signaling pathway at the GABA-A receptor.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data for this compound regarding its binding affinity (Kᵢ values) or potency (EC₅₀ values) at various GABA-A receptor subtypes. It has been reported to be roughly two to three times as potent as diazepam. The table below is presented as a template to illustrate how such data would be structured for a benzodiazepine. The values for Diazepam are provided for comparative purposes.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Potency (EC₅₀, nM) | Reference |

| This compound | α1β2γ2 | Data Not Available | Data Not Available | |

| α2β2γ2 | Data Not Available | Data Not Available | ||

| α3β2γ2 | Data Not Available | Data Not Available | ||

| α5β2γ2 | Data Not Available | Data Not Available | ||

| Diazepam | α1β3γ2 | 1.5 - 4.3 | ~70 | |

| α2β3γ2 | 1.1 - 3.8 | ~70 | ||

| α3β3γ2 | 1.8 - 5.1 | ~70 | ||

| α5β3γ2 | 0.5 - 2.5 | ~70 |

Note: The lack of specific data for this compound highlights a gap in the publicly available research.

Experimental Protocols

The following sections detail the standard experimental procedures used to characterize the molecular neuropharmacology of benzodiazepines like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound for the benzodiazepine binding site on GABA-A receptors.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2) are cultured and harvested.

-

Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

A constant concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam or [³H]Ro15-1788) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine (e.g., clonazepam).

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

Electrophysiological Recording

Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) using Xenopus oocytes or patch-clamp of mammalian cells, are used to measure the functional effects of a compound on ion channel activity.

Objective: To determine the potency (EC₅₀) and efficacy of this compound in modulating GABA-activated chloride currents.

Methodology (Two-Electrode Voltage Clamp):

-

Oocyte Preparation:

-

Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired GABA-A receptor subtype.

-

The oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.

-

-

Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution).

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a holding potential (e.g., -70 mV).

-

GABA is applied to the oocyte at a concentration that elicits a submaximal response (e.g., EC₂₀).

-

Once a stable baseline GABA-evoked current is established, this compound is co-applied with GABA at various concentrations.

-

-

Data Analysis:

-

The potentiation of the GABA-evoked current by this compound is measured.

-

A dose-response curve is constructed by plotting the percentage enhancement of the current against the concentration of this compound.

-

The EC₅₀ value (the concentration of this compound that produces 50% of the maximal potentiation) is determined from this curve.

-

Caption: Workflow for a two-electrode voltage clamp experiment.

Conclusion

References

Preclinical Toxicological Profile of Doxefazepam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxefazepam, a benzodiazepine hypnotic, has been subjected to a range of preclinical toxicological evaluations to characterize its safety profile prior to potential clinical use. This technical guide provides a comprehensive overview of the key findings from these studies, encompassing acute, subacute, and chronic toxicity, as well as assessments of reproductive and developmental toxicity, genotoxicity, and carcinogenicity. Detailed experimental protocols, based on established guidelines, are provided for each major study type. Quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways associated with the pharmacological action and potential toxicity of this compound are illustrated using Graphviz diagrams to provide a visual representation of the underlying molecular mechanisms.

Introduction

This compound is a benzodiazepine derivative that has been investigated for its hypnotic properties. As with any new chemical entity intended for human use, a thorough preclinical safety and toxicity evaluation in animal models is a prerequisite for clinical development. This document synthesizes the available preclinical toxicological data on this compound, offering a detailed resource for researchers and professionals in the field of drug development and toxicology. The information presented herein is compiled from published studies and is supplemented with standardized experimental protocols to provide context for the methodologies employed.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose administration. These studies are crucial for identifying the median lethal dose (LD50) and for informing dose selection in subsequent, longer-term studies.

Experimental Protocol: Acute Oral Toxicity (OECD 423 Guideline)

An acute toxic class method is typically employed.

-

Test Animals: Young, healthy adult rodents (e.g., Swiss mice, Charles River rats) and non-rodents (e.g., Beagle dogs) of a single sex (usually females, as they are often slightly more sensitive) are used. Animals are fasted prior to dosing.

-

Dosage: A stepwise procedure is used, starting with a dose expected to be moderately toxic. Subsequent dosing is determined by the observed outcomes. For this compound, oral LD50 values were found to be greater than 2000 mg/kg in mice, rats, and dogs, indicating a low order of acute toxicity via the oral route.[1]

-

Administration: The substance is administered orally via gavage.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Summary of Acute Toxicity Data

| Species | Route of Administration | LD50 (mg/kg bw) | Observed Signs of Toxicity |

| Swiss Mice | Oral | > 2000 | Decreased motor activity, prostration, dyspnoea[2] |

| Intraperitoneal | 746 | Decreased motor activity, prostration, dyspnoea[2] | |

| Charles River Rats | Oral | > 2000 | Decreased motor activity, prostration, dyspnoea[2] |

| Intraperitoneal | 544 | Decreased motor activity, prostration, dyspnoea[2] | |

| Beagle Dogs | Oral | > 2000 | Decreased motor activity, tachycardia, dyspnoea |

| Intraperitoneal | > 1000 | Decreased motor activity, tachycardia, dyspnoea |

Subacute and Chronic Toxicity

Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged and repeated exposure. These studies provide information on target organs, dose-response relationships, and the potential for cumulative toxicity.

Experimental Protocol: Repeated Dose Oral Toxicity (General Approach)

-

Test Animals: Both male and female rodents (e.g., Sprague-Dawley rats) and a non-rodent species (e.g., Beagle dogs) are used.

-

Dosage: At least three dose levels (low, mid, and high) and a control group are included. For this compound, studies were conducted for 8 and 26 weeks in rats and 26 weeks in dogs.

-

Administration: The test substance is administered daily, typically by gastric instillation.

-

Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly. Hematological and clinical chemistry parameters are evaluated at specified intervals.

-

Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive histopathological examination of tissues is performed.

Summary of Subacute and Chronic Toxicity Findings

| Species | Duration | Doses (mg/kg bw/day) | Key Findings |

| Sprague-Dawley Rats | 8 weeks | 0, 50, 100 | Dose-dependent ataxia. No other clinical, hematological, or histopathological signs of toxicity. |

| Sprague-Dawley Rats | 26 weeks | 0, 15, 30, 60 | Ataxia at the highest dose. Increased liver weights at the highest dose. No other clinical, hematological, or histopathological signs of toxicity. |

| Beagle Dogs | 26 weeks | 0, 10 | No clinical, hematological, or histopathological signs of toxicity. |

Reproductive and Developmental Toxicity

These studies are designed to assess the potential adverse effects of a substance on the reproductive system and the developing offspring.

Experimental Protocol: Prenatal Developmental Toxicity (OECD 414 Guideline)

-

Test Animals: Pregnant females of a rodent species (e.g., Sprague-Dawley rats) and a non-rodent species (e.g., New Zealand White rabbits) are used.

-

Dosage: At least three dose levels and a control group are administered.

-

Administration: The test substance is administered orally during the period of organogenesis (gestation days 6-16 for rats and 6-18 for rabbits).

-

Maternal Evaluation: Dams are observed for clinical signs, body weight, and food consumption. At termination (just prior to parturition), maternal reproductive parameters are evaluated.

-

Fetal Evaluation: Fetuses are examined for external, visceral, and skeletal malformations, as well as variations in development.

Experimental Protocol: Reproduction/Developmental Toxicity Screening (OECD 421 Guideline)

-

Test Animals: Both male and female rats (e.g., Charles River) are used.

-

Dosage and Administration: Males are dosed for a period before mating and through the mating period. Females are dosed throughout the study, including mating, gestation, and lactation.

-

Evaluation: The study assesses effects on male and female fertility, maternal and offspring viability, growth, and development.

Summary of Reproductive and Developmental Toxicity Findings

| Species | Study Type | Doses (mg/kg bw/day) | Key Findings |

| Sprague-Dawley Rats | Teratogenicity | 15, 30 | No teratogenic effects observed. |

| New Zealand White Rabbits | Teratogenicity | 10, 20, 30 | No teratogenic effects observed. |

| Charles River Rats | Reproductive Performance | 15, 30, 45 | No alteration in reproductive performance. |

Genotoxicity

Genotoxicity assays are performed to detect the potential of a substance to cause damage to genetic material. A battery of in vitro and in vivo tests is typically conducted.

Experimental Protocols

-

Bacterial Reverse Mutation Test (Ames Test; OECD 471): Salmonella typhimurium strains are exposed to the test substance with and without metabolic activation (S9 mix). An increase in the number of revertant colonies indicates mutagenicity.

-

Gene Conversion Assay: The yeast Saccharomyces cerevisiae is used to detect the induction of gene conversion.

-

Aneuploidy Assay: Aspergillus nidulans is used to assess the potential to induce aneuploidy.

-

In Vivo Micronucleus Test (OECD 474): Mice are treated with the test substance, and bone marrow cells are examined for the presence of micronuclei, which are indicative of chromosomal damage.

-

DNA Strand Break Assay (Alkaline Elution): This assay measures DNA single-strand breaks in the liver of rats following single or multiple oral doses.

Summary of Genotoxicity Findings

| Assay | System | Metabolic Activation | Result |

| Bacterial Reverse Mutation | Salmonella typhimurium | With and without | Negative |

| Gene Conversion | Saccharomyces cerevisiae | Not specified | Negative |

| Aneuploidy | Aspergillus nidulans | Not specified | Negative |

| Micronucleus Test | Mouse bone marrow (in vivo) | N/A | Negative |

| DNA Strand Breaks | Rat liver (in vivo) | N/A | Negative |

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to evaluate the tumorigenic potential of a substance.

Experimental Protocol: Carcinogenicity Study (Based on Borelli et al., 1990)

-

Test Animals: Groups of 50 male and 50 female Sprague-Dawley rats were used.

-

Dosage: this compound was mixed in the diet to provide daily intakes of 0, 3, 10, or 30 mg/kg bw.

-

Duration: The study was conducted for 104 weeks.

-

Monitoring: Animals were observed for clinical signs and mortality. Body weight was recorded regularly.

-

Pathology: A complete histological examination was performed on all animals.

Summary of Carcinogenicity Findings

| Species | Route | Doses (mg/kg bw/day) | Key Findings |

| Sprague-Dawley Rats | Oral (in diet) | 0, 3, 10, 30 | A slight, dose-related increase in the incidence of hepatocellular adenomas was observed in female rats. No significant increase in malignant tumors was noted. The overall conclusion of the study was that this compound is noncarcinogenic in rats. |

Signaling Pathways and Mechanisms of Toxicity

Pharmacological Action: GABA-A Receptor Modulation

This compound, like other benzodiazepines, exerts its primary pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor in the central nervous system. This enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedation and hypnosis.

Caption: this compound's modulation of GABA-A receptor signaling.

Potential Mechanism of Hepatotoxicity

The observation of hepatocellular adenomas in female rats in the carcinogenicity study, a finding also seen with other benzodiazepines, suggests a potential for liver toxicity. A plausible mechanism involves the induction of hepatic cytochrome P450 (CYP) enzymes, which is a known effect of some benzodiazepines. This process is often mediated by nuclear receptors such as the Constitutive Androstane Receptor (CAR). Chronic activation of CAR can lead to increased cell proliferation and has been linked to tumor promotion in rodents.

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

Conclusion

The preclinical toxicological profile of this compound indicates a low order of acute toxicity. In repeated-dose studies, the primary effects observed were dose-dependent ataxia and, at higher doses in rats, an increase in liver weight. This compound did not demonstrate teratogenic, reproductive, or genotoxic potential in the studies conducted. A long-term carcinogenicity study in rats showed a slight, dose-related increase in benign liver adenomas in females, a finding that may be related to the induction of hepatic enzymes, a known effect of some benzodiazepines. Overall, the preclinical data suggest a generally favorable safety profile, with the liver being a potential target organ for toxicity at higher doses. These findings provide a critical foundation for the risk-benefit assessment of this compound in a clinical context.

References

Carcinogenicity of Doxefazepam in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the available data on the carcinogenicity of doxefazepam in rodent models. The information is compiled from publicly available toxicology reports and research articles to assist researchers and professionals in drug development in understanding the carcinogenic potential of this benzodiazepine.

Executive Summary

This compound, a benzodiazepine hypnotic, has been the subject of limited carcinogenicity testing in rodents. The primary study, a long-term dietary administration study in Sprague-Dawley rats, indicated a slight, dose-related increase in the incidence of hepatocellular adenomas, particularly in female rats. Genotoxicity assays for this compound have generally yielded negative results. The mechanism of liver tumor promotion is hypothesized to be similar to that of other benzodiazepines and phenobarbital, potentially involving the activation of nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR). Furthermore, the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO), which is often overexpressed in cancerous tissues, may play a role in the observed effects on cell proliferation. This guide summarizes the key quantitative data, experimental protocols, and proposed mechanistic pathways.

Quantitative Data Presentation

The primary carcinogenicity data for this compound comes from a 104-week study in Sprague-Dawley rats conducted by Borelli et al. (1990). The following tables summarize the reported incidence of hepatocellular neoplasms.

Table 1: Incidence of Hepatocellular Neoplasms in Male Sprague-Dawley Rats Treated with this compound for 104 Weeks

| Treatment Group (mg/kg/day) | Number of Animals Examined | Hepatocellular Adenomas | Hepatocellular Carcinomas | Combined Adenomas and Carcinomas |

| 0 (Control) | 48 | 0 | 1 | 1 |

| 3 | 50 | 0 | 3 | 3 |

| 10 | 47 | 1 | 3 | 4 |

| 30 | 50 | 3 | 2 | 5 |

Data compiled from the National Center for Biotechnology Information's summary of the Borelli et al. (1990) study.[1]

Table 2: Incidence of Hepatocellular Neoplasms in Female Sprague-Dawley Rats Treated with this compound for 104 Weeks

| Treatment Group (mg/kg/day) | Number of Animals Examined | Hepatocellular Adenomas | Hepatocellular Carcinomas |

| 0 (Control) | 49 | 1 | 0 |

| 3 | 50 | 0 | 1 |

| 10 | 49 | 3 | 1 |

| 30 | 50 | 5 | 1 |

Data compiled from the National Center for Biotechnology Information's summary of the Borelli et al. (1990) study.[1]

A statistically significant positive trend for hepatocellular adenomas was observed in female rats.[1][2] For male rats, the combined incidence of adenomas and carcinomas did not show a statistically significant increase.[1]

Experimental Protocols

The methodologies for the key carcinogenicity and toxicity studies of this compound are detailed below.

Long-Term Carcinogenicity Study in Rats (Borelli et al., 1990)

-

Test Article: this compound

-

Species and Strain: Male and female Sprague-Dawley rats.

-

Age at Start of Treatment: 6 weeks.

-

Group Size: 50 males and 50 females per group.

-

Dosage Levels: 0 (control), 3, 10, or 30 mg/kg body weight/day.

-

Route of Administration: In the diet.

-

Duration of Treatment: 104 weeks.

-

Observations:

-

Clinical signs and body weight were recorded.

-

A complete autopsy was performed on all animals that died or were euthanized at the end of the study.

-

Histopathological examinations were conducted on a comprehensive set of tissues from all animals.

-

-

Endpoints:

-

Survival rates.

-

Incidence, multiplicity, and latency of tumors.

-

Non-neoplastic lesions.

-

Genotoxicity Assays

A battery of genotoxicity tests was conducted to evaluate the mutagenic potential of this compound. The results from these studies were negative. The assays performed include:

-

Bacterial Reverse Mutation Assay (Ames Test): No significant increase in mutations in Salmonella typhimurium.

-

Gene Conversion in Saccharomyces cerevisiae: No significant response observed.

-

Aneuploidy in Aspergillus nidulans: No significant response observed.

-

Micronucleus Test in Mouse Bone Marrow Cells (in vivo): No induction of micronuclei.

-

DNA Strand Break Assay in Rat Liver (in vivo): No increase in DNA strand breaks or alkali-labile sites.

Information on genotoxicity assays is from the IARC Monograph on this compound.

Mandatory Visualizations

Experimental Workflow

Proposed Metabolic Pathway of this compound in Rodents

Proposed Signaling Pathway for Benzodiazepine-Mediated Hepatocarcinogenesis

Discussion

The available data suggest that this compound is not a genotoxic carcinogen. The observed increase in hepatocellular adenomas in female rats is a finding consistent with a tumor-promoting effect rather than a direct initiating event. This is supported by the lack of a significant increase in malignant liver tumors.

The proposed mechanism of action for the liver tumors is analogous to that of phenobarbital, a well-known rodent liver tumor promoter. This involves the activation of nuclear receptors CAR and PXR, which regulate the expression of genes involved in xenobiotic metabolism and cell proliferation. Benzodiazepines, including diazepam and oxazepam, have been shown to induce cytochrome P-450 and cause hepatomegaly, effects that are characteristic of CAR and PXR activators.

Additionally, the involvement of the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), cannot be ruled out. TSPO is located on the outer mitochondrial membrane and is often overexpressed in various cancers, including hepatocellular carcinoma. Ligands of TSPO have been shown to modulate cell proliferation and apoptosis, suggesting a potential role in tumorigenesis.

The metabolic pathway of this compound in rodents has not been extensively studied. However, based on human data and the known metabolism of other benzodiazepines, it is likely to undergo Phase I oxidative metabolism (N-dealkylation and oxidation) followed by Phase II glucuronidation to facilitate excretion.

Conclusion for Drug Development Professionals

The finding of hepatocellular adenomas in female rats in a single long-term study suggests a potential for liver tumor promotion with chronic, high-dose exposure to this compound. The lack of genotoxicity suggests a threshold-based mechanism. For drug development professionals, these findings highlight the importance of:

-

Dose-response assessment: The observed effects were dose-dependent, which is critical for risk assessment.

-

Mechanism of action studies: Further investigation into the activation of CAR/PXR and the role of TSPO would provide a more complete understanding of the carcinogenic risk.

-

Comparative metabolism: Understanding the similarities and differences in this compound metabolism between rodents and humans is crucial for extrapolating these findings to human health risk.

While this compound is not classified as a human carcinogen, the rodent data warrant careful consideration in the safety evaluation of this and structurally related compounds.

References

Understanding the Binding Affinity of Doxefazepam to Benzodiazepine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Doxefazepam and Benzodiazepine Receptors

This compound is a benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor[1]. The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore[2][3]. The binding of the endogenous neurotransmitter GABA to its site on the receptor triggers the opening of this channel, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron, which reduces its excitability[3].

Benzodiazepines, including this compound, bind to a distinct allosteric site on the GABA-A receptor, known as the benzodiazepine binding site. This binding event enhances the effect of GABA by increasing the frequency of channel opening, thereby potentiating the inhibitory signal[4]. The affinity of a benzodiazepine for this binding site is a critical determinant of its potency and pharmacological profile.

Quantitative Binding Affinity Data

A thorough review of scientific literature and chemical databases, including DrugBank and ChEMBL, did not yield specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound's interaction with benzodiazepine receptors. Comparative analyses of other benzodiazepines demonstrate a wide range of affinities for the GABA-A receptor, which often correlates with their clinical potency. For context, the binding affinities of several common benzodiazepines are presented in the table below. This data is typically determined through radioligand displacement assays.

| Compound | Receptor Subtype | Kᵢ (nM) | Reference |

| Diazepam | α1β3γ2 | Varies | |

| Lorazepam | α1β3γ2 | Varies | |

| Alprazolam | α1β3γ2 | Varies | |

| Flunitrazepam | α2β3γ2 | Varies | |

| This compound | Not Available | Not Available |

Note: The Kᵢ values for benzodiazepines can vary depending on the specific GABA-A receptor subunit composition and the experimental conditions.

Experimental Protocols for Determining Binding Affinity

The binding affinity of a compound like this compound for the benzodiazepine receptor is typically determined using in vitro radioligand binding assays. The most common method is the competitive displacement assay.

Radioligand Displacement Assay

This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-Flunitrazepam) from the benzodiazepine binding site on the GABA-A receptor.

3.1.1. Materials

-

Radioligand: [³H]-Flunitrazepam or other suitable high-affinity benzodiazepine receptor radioligand.

-

Competitor: this compound of high purity.

-

Receptor Source: Homogenates of brain tissue (e.g., rat cerebral cortex) or cell lines stably expressing specific GABA-A receptor subtypes.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) is commonly used.

-

Filtration Apparatus: A cell harvester to rapidly separate bound and free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

3.1.2. Methodology

-

Membrane Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the GABA-A receptors. The membranes are washed to remove endogenous GABA and other interfering substances.

-

Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the competitor (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value. The IC₅₀ value can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

Where:

-

[L] is the concentration of the radioligand.

-

Kᴅ is the dissociation constant of the radioligand.

-

The following diagram illustrates the general workflow of a radioligand displacement assay.

Workflow of a radioligand displacement assay.

Signaling Pathway of GABA-A Receptor Modulation by this compound

This compound, as a positive allosteric modulator, does not directly activate the GABA-A receptor but enhances the action of GABA. The binding of this compound to the benzodiazepine site induces a conformational change in the receptor, which increases the affinity of GABA for its binding site and/or increases the efficiency of GABA-induced channel gating.

The sequence of events is as follows:

-

GABA Binding: GABA binds to its recognition site at the interface of the α and β subunits of the GABA-A receptor.

-

This compound Binding: this compound binds to the benzodiazepine site at the interface of the α and γ subunits.

-

Allosteric Modulation: The binding of this compound induces a conformational change in the receptor that potentiates the action of GABA.

-

Chloride Ion Influx: The potentiation of GABA's effect leads to a greater influx of chloride ions through the receptor's channel.

-

Neuronal Hyperpolarization: The increased intracellular concentration of negative chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.

-

Inhibitory Effect: This results in the characteristic central nervous system depressant effects of benzodiazepines, such as sedation, anxiolysis, and anticonvulsant activity.

The following diagram illustrates the signaling pathway.

GABA-A receptor signaling pathway modulation by this compound.

Conclusion

This compound exerts its pharmacological effects by binding to the benzodiazepine site on the GABA-A receptor and positively modulating the inhibitory effects of GABA. While the precise quantitative binding affinity of this compound is not well-documented in publicly available literature, the experimental protocols and signaling pathways described herein provide a comprehensive framework for understanding its mechanism of action. Further research employing radioligand binding assays is necessary to definitively determine the Kᵢ and IC₅₀ values of this compound, which would allow for a more precise comparison with other benzodiazepines and a deeper understanding of its structure-activity relationship. Such data would be invaluable for researchers and professionals involved in the development of novel therapeutics targeting the GABAergic system.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzodiazepines and their metabolites: relationship between binding affinity to the benzodiazepine receptor and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C17H14ClFN2O3 | CID 38668 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Doxefazepam in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of doxefazepam, a benzodiazepine hypnotic, in biological samples. Given the limited specific literature on this compound analysis, the following protocols are adapted from established and validated methods for other benzodiazepines with similar physicochemical properties.

Overview of Analytical Techniques

The detection of this compound in biological matrices such as blood, plasma, and urine can be achieved using various analytical techniques. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] Sample preparation is a critical step to remove interferences and concentrate the analyte, with Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) being the most frequently employed techniques.[1][4]

Metabolic Pathway of this compound

This compound is metabolized in the liver primarily through oxidation and conjugation. The main metabolic pathways include N-dealkylation, oxidation of the N-1-side chain, and glucuronidation. The major metabolites identified are the N-1-dealkylated derivative and an oxidized N-1-yl-acetic acid product. The parent drug and its metabolites are then excreted in the urine, mainly as glucuronide conjugates.

Metabolic pathway of this compound.

Experimental Workflow for this compound Analysis

A general workflow for the analysis of this compound in biological samples involves sample collection, preparation, extraction, chromatographic separation, and detection.

General experimental workflow for this compound analysis.

Sample Preparation Protocols

Solid-Phase Extraction (SPE) for Blood/Plasma

This protocol is adapted for the extraction of benzodiazepines from blood or plasma and is suitable for subsequent HPLC or GC-MS analysis.

Materials:

-

SPE cartridges (e.g., C18, 100 mg)

-

Methanol (HPLC grade)

-

Deionized water

-

0.1 M Phosphate buffer (pH 6.0)

-

Elution solvent: Acetonitrile or a mixture of Ethyl Acetate/Ammonium Hydroxide (98:2, v/v)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry out between steps.

-

Sample Loading: To 1 mL of plasma or whole blood, add an internal standard and vortex. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 20% acetonitrile in water solution to remove polar interferences. Dry the cartridge under vacuum for 5-10 minutes.

-

Elution: Elute the analyte with 2 mL of the elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for HPLC analysis or a derivatization agent for GC-MS analysis.

Liquid-Liquid Extraction (LLE) for Urine

This protocol is suitable for the extraction of this compound and its metabolites from urine samples. For conjugated metabolites, a hydrolysis step is required.

Materials:

-

β-glucuronidase (from E. coli)

-

Acetate buffer (pH 5.0)

-

Extraction solvent (e.g., n-butyl chloride or a mixture of dichloromethane/isopropanol/ammonium hydroxide)

-

Sodium chloride (NaCl)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Hydrolysis (for conjugated metabolites): To 1 mL of urine, add 0.5 mL of acetate buffer (pH 5.0) containing β-glucuronidase. Incubate at 65°C for 1-2 hours.

-

Extraction: Allow the sample to cool to room temperature. Add an internal standard and 5 mL of the extraction solvent. Add NaCl to enhance extraction efficiency.

-

Separation: Vortex the mixture for 5 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

Analytical Methods Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable quantification of this compound in biological extracts.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions (Representative):

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 0.05 M, pH 7.0) in a 50:50 (v/v) ratio.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 240 nm

Procedure:

-

Prepare a series of calibration standards of this compound in the appropriate matrix.

-

Extract the samples and calibration standards using the SPE or LLE protocol.

-

Inject the reconstituted extracts onto the HPLC system.

-

Quantify the this compound concentration by comparing the peak area of the analyte in the sample to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the confirmation and quantification of this compound. Derivatization is often required to improve the chromatographic properties of benzodiazepines.

Instrumentation:

-

GC-MS system with a capillary column (e.g., DB-5ms)

-

Autosampler

-

Data acquisition and processing software

Derivatization Agent:

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

GC-MS Conditions (Representative):

-

Injector Temperature: 280°C

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Procedure:

-

To the dried extract, add 50 µL of ethyl acetate and 25 µL of MTBSTFA.

-

Cap the vial and heat at 70°C for 20 minutes to form the silyl derivatives.

-

Cool the sample to room temperature before injection into the GC-MS system.

-

Identify and quantify this compound based on its retention time and characteristic mass fragments.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of benzodiazepines using HPLC-UV and GC-MS. These values can be used as a reference for method development and validation for this compound.

Table 1: Representative HPLC-UV Method Parameters for Benzodiazepine Analysis

| Parameter | Value | Reference |

| Linearity Range | 1 - 500 ng/mL | |

| Limit of Detection (LOD) | 1.78 - 7.65 ng/mL | |

| Limit of Quantification (LOQ) | 3.81 - 6.34 ng/mL | |

| Recovery | 95.2 - 103.4% | |

| Intra-day Precision (%RSD) | < 5% | |

| Inter-day Precision (%RSD) | < 10% |

Table 2: Representative GC-MS Method Parameters for Benzodiazepine Analysis

| Parameter | Value | Reference |

| Linearity Range | 50 - 2000 ng/mL | |